(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8FIS and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of fluorine, iodine, and sulfur atoms attached to a methylphenyl group, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane typically involves the introduction of fluorine, iodine, and sulfur atoms onto a methylphenyl ring. One common method includes the following steps:
Halogenation: Introduction of iodine and fluorine atoms onto the phenyl ring using reagents like iodine monochloride (ICl) and fluorine gas (F2) under controlled conditions.
Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Thioether Formation: Introduction of the sulfur atom by reacting the methylphenyl compound with a thiol reagent like methylthiol (CH3SH) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding hydrogenated product
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in halogen bonding, while the sulfur atom can form thioether linkages. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-iodophenyl)(methyl)sulfane
- (2-Fluoro-3-methylphenyl)(methyl)sulfane
- (2-Iodo-3-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is unique due to the simultaneous presence of fluorine, iodine, and sulfur atoms on the methylphenyl ring. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-5-iodo-1-methyl-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIS/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWMDVFJNVHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)SC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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